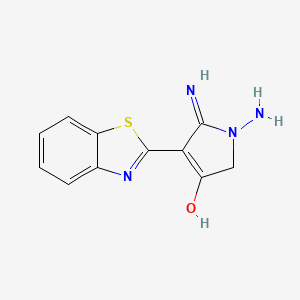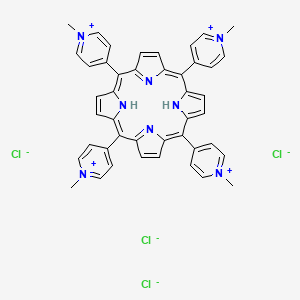
5,10,15,20-Tetrakis(N-methyl-4-pyridyl)-21,23H-porphyrin tetrachloride
Übersicht
Beschreibung
“5,10,15,20-Tetrakis(N-methyl-4-pyridyl)-21,23H-porphyrin tetrachloride” is a type of porphyrin. Porphyrins are a group of heterocyclic macrocycle organic compounds, composed of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges (=CH−).
Molecular Structure Analysis
The molecular formula of this compound is C44H38N8. It has an average mass of 678.824 Da and a monoisotopic mass of 678.319763 Da .Physical And Chemical Properties Analysis
This compound has 8 hydrogen bond acceptors and 2 hydrogen bond donors. It has 4 freely rotating bonds. Its ACD/LogP is -2.64 .Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Biochemistry and Molecular Biology
- 5,10,15,20-Tetrakis (1-methyl-4-pyridinio)porphyrin tetra (p-toluenesulfonate) (TMPyP) is a positively charged, two-photon dye .
- It can bind to DNA in cell cultures and affect the cell viability .
- Long term encapsulation of TMPyP by nanoparticles is reported to prevent the dye from direct contact with cells, but the dye can still kill the cells via singlet-oxygen production on exposure to infrared light .
- Nanostructured catalyst of platinum nanoparticles supported on TMPyP functionalized graphene is prepared by hydrothermal polyol process .
- TMPyP is reported to show excellent ¹O 2 luminescence signals on incubation with the fungus, Candida albicans .
- On photoexcitation, TMPyP undergoes charge-transfer interaction with chemically reduced graphene oxide .
-
Scientific Field: Theoretical Chemistry
- Electronic and spectroscopic properties of tetracationic 5,10,15,20-tetrakis (1-methyl-4-pyridyl)-21H,23H-porphyrin (TMPyP) were investigated in the framework of the density functional theory (DFT) .
- Modeling of implicit solvent, charge effects, and medium acidity were performed and compared with experimental results .
- Various hybrid exchange correlation functionals in the Kohn-Sham Scheme of the DFT were employed and various porphyrin models were constructed, simulating different environmental conditions .
- These results allowed to reproduce, both qualitatively as well as quantitatively, the Soret band of the TMPyP .
-
Scientific Field: Photonic & Optical Materials
- TMPyP is a positively charged, two-photon dye .
- It can bind to DNA in cell cultures and affect the cell viability .
- Long term encapsulation of TMPyP by nanoparticles is reported to prevent the dye from direct contact with cells, but the dye can still kill the cells via singlet-oxygen production on exposure to infrared light .
- Nanostructured catalyst of platinum nanoparticles supported on TMPyP functionalized graphene is prepared by hydrothermal polyol process .
-
Scientific Field: Catalysis and Electrocatalysis
- Porphyrins, including TMPyP, have widespread applications in many research fields such as catalysis and electro-catalysis .
- They have unique characteristics such as an intense adsorption band in the visible region, generally related to a π-π* transition, and redox properties which can be tuned by substituents exchange .
- The coordination to metal ions further improves their biological and catalytic capabilities .
-
Scientific Field: Sensor Systems
- Porphyrins, including TMPyP, have widespread applications in many research fields such as sensor systems .
- They have unique characteristics such as an intense adsorption band in the visible region, generally related to a π-π* transition, and redox properties which can be tuned by substituents exchange .
- The coordination to metal ions further improves their biological and catalytic capabilities .
-
Scientific Field: Organic Electronics
- Porphyrins are used in organic electronics .
- They have some unique characteristics as an intense adsorption band in the visible region, generally related to a π-π* transition, and redox properties which can be tuned by substituents exchange .
- The coordination to metal ions further improves their biological and catalytic capabilities .
Eigenschaften
IUPAC Name |
5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin;tetrachloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H37N8.4ClH/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;;;/h5-28H,1-4H3,(H,45,46,47,48);4*1H/q+3;;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJDBICYDICFCM-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)N3.[Cl-].[Cl-].[Cl-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H38Cl4N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
820.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,10,15,20-Tetrakis(N-methyl-4-pyridyl)-21,23H-porphyrin tetrachloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



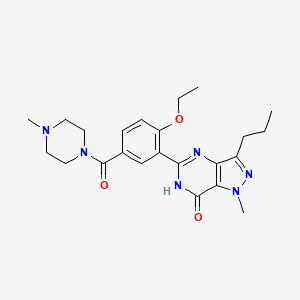
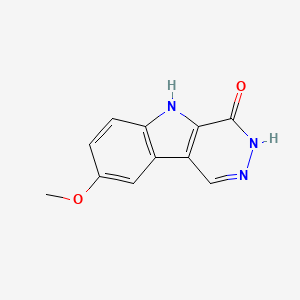
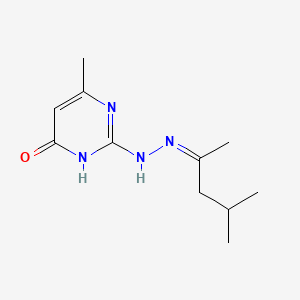
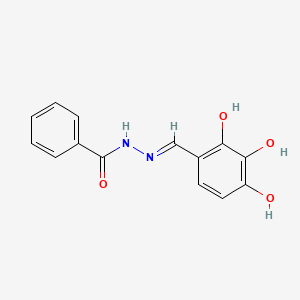
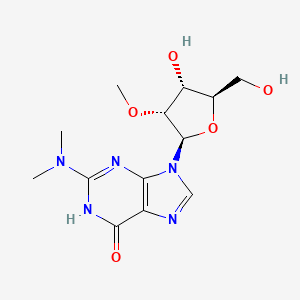
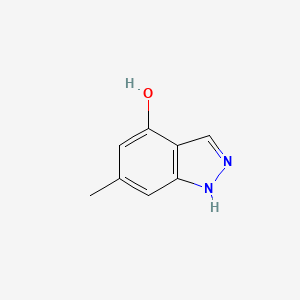
![N-[2-(4-Isopropylphenoxy)propyl]cyclohexanamine](/img/structure/B1530897.png)
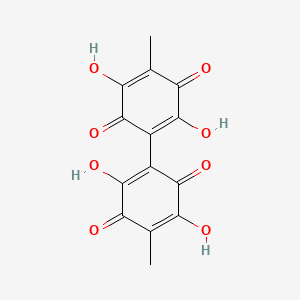
![4-(4-chlorobenzoyl)-N-[(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B1530900.png)
![methyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1530901.png)
![2-cyano-N-({[(2,6-dichlorobenzyl)oxy]amino}methylene)-3-(dimethylamino)acrylamide](/img/structure/B1530902.png)
![N-(2,2-Dimethyl-1,2-dihydrobenzo[F]isoquinolin-4-YL)glycine](/img/structure/B1530907.png)
![6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinol](/img/structure/B1530908.png)
